molecular formula C13H17BrO2 B8168679 [4-Bromo-2-(cyclohexyloxy)phenyl]methanol

[4-Bromo-2-(cyclohexyloxy)phenyl]methanol

Cat. No.: B8168679
M. Wt: 285.18 g/mol
InChI Key: PENZKJBQPMYHLW-UHFFFAOYSA-N
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Description

[4-Bromo-2-(cyclohexyloxy)phenyl]methanol: is an organic compound with the molecular formula C13H17BrO2 It is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-(cyclohexyloxy)phenylmethanol: The synthesis of [4-Bromo-2-(cyclohexyloxy)phenyl]methanol can be achieved by brominating 2-(cyclohexyloxy)phenylmethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Cyclohexyloxy Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: [4-Bromo-2-(cyclohexyloxy)phenyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(cyclohexyloxy)phenyl]methanol depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclohexyloxy group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(4-bromo-2-cyclohexyloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENZKJBQPMYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.54 g) in tetrahydrofuran (50 ml) was added dropwise a solution of 4-bromo-2-(cyclohexyloxy)benzoic acid (10 g) in tetrahydrofuran (50 ml) at 5° C. under nitrogen, and the mixture was stirred at room temperature for 2.5 hours. The resulting mixture was poured into 1N hydrochloric acid and the aqueous layer was extracted with ethyl acetate. The organic layer was washed successively with 1N hydrochloric acid, aqueous-sodium bicarbonate and brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=10:1 to 5:1) to give (4-bromo-2-cyclohexyloxyphenyl)methanol (5.47 g).
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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